molecular formula C18H13N3O3 B3315920 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione CAS No. 951899-04-0

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione

Cat. No.: B3315920
CAS No.: 951899-04-0
M. Wt: 319.3 g/mol
InChI Key: ZBVAYHUXPXUTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . The interaction of this compound with its target leads to changes in the receptor’s activity, which can result in a variety of physiological effects.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .

Result of Action

Biochemical Analysis

Biochemical Properties

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand . The binding interaction between this compound and the dopamine receptor D2 is characterized by its affinity for the allosteric binding site, which influences the receptor’s activity . Additionally, this compound has been evaluated for its pharmacokinetic parameters and toxicity properties, indicating its potential as a bioactive molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involving the dopamine receptor D2 . By binding to this receptor, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function . In vitro studies have demonstrated its potential to revert Parkinsonism in a mouse model, highlighting its therapeutic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the dopamine receptor D2 . This compound acts as a ligand, binding to the allosteric site of the receptor and influencing its activity . The binding interaction is characterized by its binding energy (ΔG), which determines the affinity of the compound for the receptor . Additionally, this compound has been shown to influence enzyme inhibition and activation, further elucidating its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by environmental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, indicating that there is a minimum effective dose required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s metabolic flux and metabolite levels are critical factors that determine its biochemical activity . Studies have shown that this compound can be metabolized by specific enzymes, leading to the formation of active metabolites that contribute to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors that influence its biochemical effects . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are critical determinants of its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are essential factors that influence the subcellular localization of this compound . The precise localization of this compound within the cell is critical for its interaction with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)16-20-19-15(24-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAYHUXPXUTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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